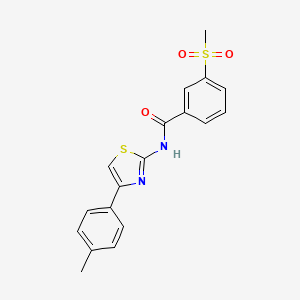

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)16-11-24-18(19-16)20-17(21)14-4-3-5-15(10-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJWCUSEROEEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, have shown promising anticancer activity. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study by Sumangala et al. (2013) demonstrated that thiazole derivatives exhibited potent antitumor effects on human cancer cell lines such as HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung) using the MTT assay. The synthesized compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications to the thiazole ring could enhance anticancer efficacy. For instance, certain derivatives displayed IC50 values as low as 5.96 mM against PC-3 prostate cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various pathogens, including bacteria and fungi.

Research Findings:

- In a study assessing the antibacterial activity of thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacterial strains. Results indicated that some derivatives exhibited MIC values lower than standard antibiotics, suggesting strong antibacterial properties .

- Additionally, thiazole derivatives were found to possess antifungal activity against strains like Candida albicans, further supporting their utility in treating infections caused by resistant microorganisms .

Anticonvulsant Activity

Emerging research has pointed to the anticonvulsant potential of thiazole-based compounds.

Notable Studies:

- A study conducted by Evren et al. (2019) synthesized novel thiazole analogues and evaluated their anticonvulsant properties. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating significant anticonvulsant activity .

- The SAR analysis in this context revealed that specific substituents on the thiazole ring were crucial for enhancing anticonvulsant efficacy, thereby providing insights for future drug development targeting epilepsy .

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:

Uniqueness

The uniqueness of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methylsulfonyl and thiazole groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and a methylsulfonyl group. The thiazole ring is recognized for its role as a pharmacophore in various medicinal compounds.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against a variety of bacteria and fungi:

- Gram-positive bacteria : Moderate activity was observed with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 400 μg/mL.

- Fungal pathogens : The antifungal activity was more pronounced, with specific compounds showing effective MIC values against Candida albicans and Aspergillus niger .

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| E. faecalis | 100 | Moderate |

| C. albicans | 3.92–4.01 mM | High |

| A. niger | 4.01–4.23 mM | High |

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the growth of breast cancer cells (MCF-7). In vitro studies indicated that the compound could induce apoptosis in cancer cells, demonstrating a dose-dependent effect .

- Mechanism : The compound appears to block the G1/S phase checkpoint in the cell cycle, leading to increased apoptosis rates in cancer cells.

The biological activity of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide may be attributed to its structural features:

- Thiazole Ring : Interacts with various enzymes and receptors, modulating their activity.

- Methylsulfonyl Group : Enhances solubility and stability, which may improve bioavailability and efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives, including this compound, against multiple bacterial strains. Results indicated that while some derivatives showed low MIC values compared to standard antibiotics, others were ineffective at concentrations up to 100 μg/mL .

- Anticancer Potential : In a comparative study with known COX-II inhibitors, this compound exhibited superior inhibition rates against MCF-7 cells, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Amidation : Coupling of benzamide derivatives with thiazole-containing amines using reagents like EDCI/HOBt .

- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography or recrystallization for intermediate isolation.

- Characterization : Intermediates are validated via -NMR, -NMR, and HPLC (e.g., >98% purity confirmed by reverse-phase HPLC) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfonyl at δ 3.1 ppm); -NMR confirms carbonyl (C=O, ~168 ppm) and sulfonyl (SO, ~55 ppm) groups .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- FT-IR : Confirms functional groups (e.g., S=O stretching at 1150–1300 cm, C=O at ~1650 cm) .

Q. What are the potential therapeutic applications of this compound based on structural analogs?

- Insights : Thiazole-containing analogs exhibit antitumor (e.g., inhibition of cancer cell lines via tubulin binding ), antimicrobial, and enzyme inhibitory activities. The methylsulfonyl group enhances metabolic stability and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

- Strategies :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of p-tolyl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .

- Computational Guidance : Quantum mechanical calculations (e.g., DFT) predict transition states to optimize reaction pathways .

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

- Approaches :

- Cross-Validation : Combine -NMR, -NMR, and HRMS to confirm molecular weight and functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., thiazole ring orientation) .

- Isotopic Labeling : Trace reaction pathways for intermediates with unexpected signals .

Q. How can computational modeling predict the biological activity of this compound against specific targets?

- Methods :

- Molecular Docking : AutoDock/Vina simulates binding to targets (e.g., tyrosine kinases or tubulin) using crystal structures from the PDB .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What in vitro assays are appropriate for evaluating its antitumor potential, and how are IC values determined?

- Protocols :

- Cell Viability Assays : MTT or SRB assays on NCI-60 cancer cell lines (e.g., GI values < 10 µM indicate potency) .

- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Analysis :

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group activates the benzene ring toward nucleophilic substitution but slows Suzuki coupling due to reduced electron density .

- Steric Effects : Bulky p-tolyl groups on the thiazole ring may hinder catalyst accessibility, requiring larger ligands (e.g., XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.